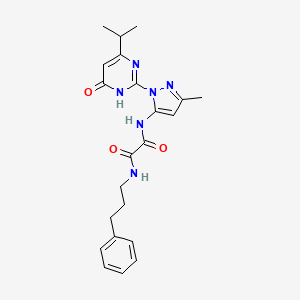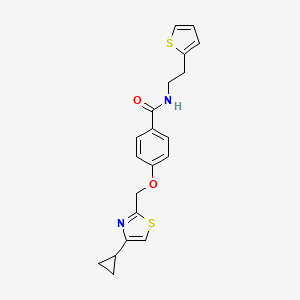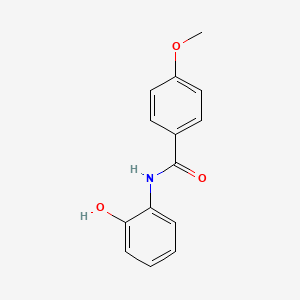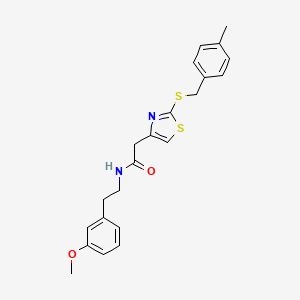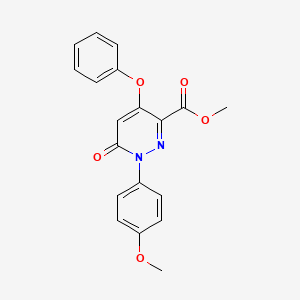
Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate, also known as MPPD, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPPD is a pyridazinecarboxylate derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Structural Analysis and Interactions
The structure of related compounds featuring cyclic groups, such as 4-(methoxycarbonyl)phenyl and dihydropyridazinyl, linked by a methylene spacer, reveals interesting molecular interactions. Centrosymmetric intermolecular N—H⋯O hydrogen bonds form dimers, which are connected by C—Br⋯O=C interactions to create one-dimensional polymeric structures. This highlights the potential for exploring intermolecular forces and designing materials with specific properties (Bortoluzzi et al., 2011).
Synthetic Methodologies
Synthesis of novel classes of compounds, including aminofuro- and aminothienopyridazinones, from derivatives of methyl carboxylate, has been documented. These methodologies involve regiospecific conversions and intramolecular cyclizations, presenting routes for the creation of fused pyridazinone skeletons. Such studies are fundamental for developing synthetic strategies for new drug molecules or materials (Koza et al., 2013).
Herbicidal Activities
Research into pyridazine derivatives with substituted benzyloxy or phenoxy groups has shown significant herbicidal activities, emphasizing the agricultural applications of these chemicals. The introduction of specific substituents on the pyridazine ring and benzene ring plays a crucial role in enhancing herbicidal efficiency, offering insights into designing more effective and selective agrochemicals (Xu et al., 2012).
Propiedades
IUPAC Name |
methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-10-8-13(9-11-14)21-17(22)12-16(18(20-21)19(23)25-2)26-15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSCTSCZSXGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)
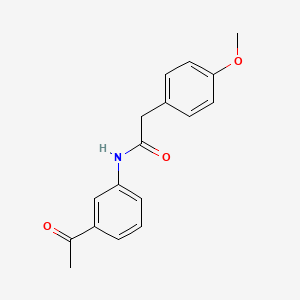
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)



![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)
